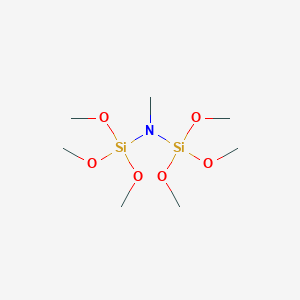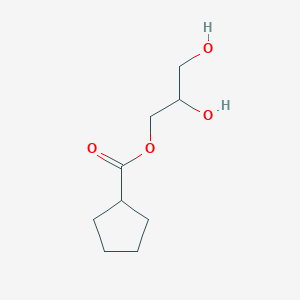![molecular formula C10H11ClN2O3 B14483221 Ethyl [(4-chlorophenyl)carbamoyl]carbamate CAS No. 65440-23-5](/img/structure/B14483221.png)
Ethyl [(4-chlorophenyl)carbamoyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4-chlorophenyl)carbamoyl]carbamate can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl [(4-chlorophenyl)carbamoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the carbamate.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted carbamates or phenyl derivatives.
科学研究应用
Ethyl [(4-chlorophenyl)carbamoyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of ethyl [(4-chlorophenyl)carbamoyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are often related to the modulation of metabolic processes or signaling pathways.
相似化合物的比较
Ethyl [(4-chlorophenyl)carbamoyl]carbamate can be compared with other similar compounds, such as:
Ethyl carbamate: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Phenyl carbamate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
65440-23-5 |
|---|---|
分子式 |
C10H11ClN2O3 |
分子量 |
242.66 g/mol |
IUPAC 名称 |
ethyl N-[(4-chlorophenyl)carbamoyl]carbamate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(15)13-9(14)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |
InChI 键 |
JPDDTENJDQJJNX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(=O)NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)

![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)







![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)



